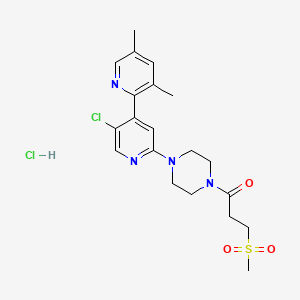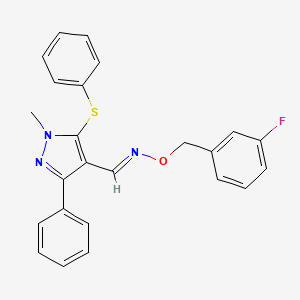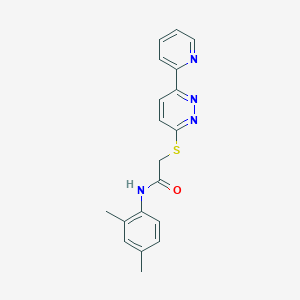![molecular formula C21H23N5O3S B2542430 N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1216887-45-4](/img/structure/B2542430.png)
N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]pyrimidine derivatives typically involves multi-step reactions starting with key precursors such as thieno[2,3-b]pyridine derivatives, as seen in the synthesis of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones . The process may include heterocyclization, nucleophilic displacement, and cyclocondensation steps. Similarly, the synthesis of the compound would likely involve the formation of a triazolopyrimidine core followed by functionalization with the appropriate phenyl and propanamide substituents.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidine derivatives is confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and substitution patterns, which are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is amenable to various chemical reactions, allowing for the introduction of different substituents that can modulate the compound's biological activity. The papers describe the use of hydrazonoyl halides, orthoesters, and isothiocyanates in the synthesis of novel derivatives . These reactions are essential for creating a diverse library of compounds for biological evaluation.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide" are not directly reported, the properties of similar compounds can be inferred. The solubility, melting points, and stability of these compounds are influenced by their molecular structure, with the presence of different substituents affecting these properties. The triazolopyrimidine core is likely to confer rigidity and planarity to the molecule, which can affect its crystalline nature and solubility in various solvents.
Relevant Case Studies
The antioxidant and anticancer activities of related [1,2,4]triazolo[4,3-a]pyrimidine derivatives have been evaluated, with some compounds showing significant activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . These studies provide a basis for the potential therapeutic applications of the compound . Additionally, antimicrobial activities have been assessed for some derivatives, indicating a spectrum of biological activities that could be associated with the compound .
Scientific Research Applications
Antioxidant and Anticancer Activity
N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide and its derivatives have been explored for their potential antioxidant and anticancer activities. A series of novel derivatives were synthesized and their molecular structures confirmed by various spectroscopy methods. The antioxidant activity was evaluated using the DPPH radical scavenging method, where some derivatives showed higher activity than ascorbic acid. Furthermore, the anticancer activity was assessed using the MTT assay against human glioblastoma and triple-negative breast cancer cell lines, identifying some compounds with notable cytotoxicity, particularly against glioblastoma cells (Tumosienė et al., 2020).
Synthesis of Derivatives via Tandem Reactions
Efficient synthetic procedures have been developed for the synthesis of derivatives related to N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide. One such method involves tandem aza-Wittig and annulation reactions, providing a straightforward approach to obtaining pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives under mild conditions (Luo et al., 2020).
Structural Elucidation and Antimicrobial Evaluation
Novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been synthesized, with their structures established through various analytical techniques. These compounds underwent antimicrobial evaluation, revealing that some derivatives possess mild activities against certain microorganisms. This research contributes to the understanding of the structure-activity relationships of these compounds and their potential as antimicrobial agents (Gomha et al., 2018).
Antitumor Activity of Annelated Derivatives
An unexpected Dimroth rearrangement during the synthesis of annelated thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine cores led to the isolation of potent antitumor compounds. These derivatives were tested by the National Cancer Institute against a panel of 60 human tumor cell lines, showing strong antiproliferative activity at nanomolar concentrations. Further in vivo screenings highlighted their low toxicity and high potency, marking them as promising candidates for anticancer therapy (Lauria et al., 2013).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-12-25-20(28)19-16(11-13-30-19)26-17(23-24-21(25)26)9-10-18(27)22-14-5-7-15(8-6-14)29-4-2/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDQDDKXXQPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2E)but-2-enyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2542347.png)
![3-(4-Methylphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2542349.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2542352.png)
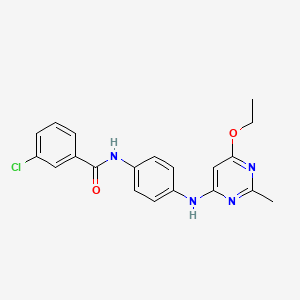
![N-(1-cyanocyclopentyl)-2-{[3-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2542356.png)
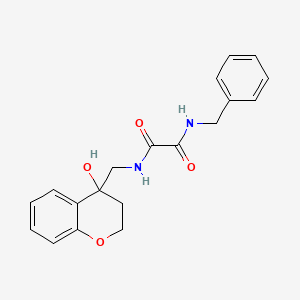
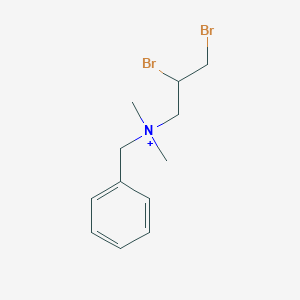

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B2542362.png)
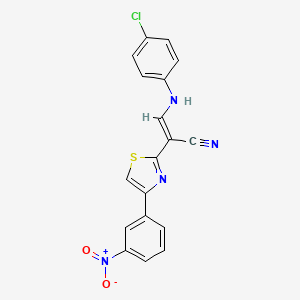
![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
